molecular formula C48H56O6P2S2 B12556092 (Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate CAS No. 144776-20-5

(Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate

Cat. No.: B12556092
CAS No.: 144776-20-5
M. Wt: 855.0 g/mol
InChI Key: FSHFMFOMLOSGRT-UHFFFAOYSA-L
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Description

(Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate (Chemical Formula: C₄₈H₅₆O₆P₂S₂) is a sophisticated dicationic phosphonium salt compound with specialized applications in advanced materials research and synthetic chemistry . This bifunctional reagent features two triphenylphosphonium centers linked by a decane-1,10-diyl bridge, counterbalanced by dimethanesulfonate anions, creating a unique molecular architecture that facilitates its role in phase-transfer catalysis and the synthesis of functionalized materials. The compound's extended hydrocarbon spacer between cationic centers enables its application in molecular scaffolding and supramolecular assembly, particularly in the development of nanostructured materials . Researchers utilize this reagent as a precursor for the preparation of specialized phosphonium-based ionic liquids and as a templating agent in the synthesis of mesoporous materials where the inter-ionic distance can influence pore size and morphology. In synthetic chemistry, this compound serves as a versatile building block for the creation of advanced functional materials through its reactive phosphonium centers, which can participate in various transformation reactions . The methanesulfonate counterions provide enhanced solubility in polar organic solvents, facilitating homogeneous reaction conditions. While structurally related decane-diol derivatives have demonstrated significant antitumor activity in glioblastoma research through caspase-independent apoptosis pathways and G1/S cell cycle arrest , this specific compound is strictly designated for non-therapeutic research applications. This product is provided as a high-purity solid with comprehensive characterization data including NMR spectroscopy and mass spectrometry. As with all phosphonium salts, proper storage conditions under inert atmosphere are recommended to maintain stability. For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

144776-20-5

Molecular Formula

C48H56O6P2S2

Molecular Weight

855.0 g/mol

IUPAC Name

methanesulfonate;triphenyl(10-triphenylphosphaniumyldecyl)phosphanium

InChI

InChI=1S/C46H50P2.2CH4O3S/c1(3-5-25-39-47(41-27-13-7-14-28-41,42-29-15-8-16-30-42)43-31-17-9-18-32-43)2-4-6-26-40-48(44-33-19-10-20-34-44,45-35-21-11-22-36-45)46-37-23-12-24-38-46;2*1-5(2,3)4/h7-24,27-38H,1-6,25-26,39-40H2;2*1H3,(H,2,3,4)/q+2;;/p-2

InChI Key

FSHFMFOMLOSGRT-UHFFFAOYSA-L

Canonical SMILES

CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC=C(C=C1)[P+](CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The direct method involves reacting 1,10-dimethanesulfonato-decane with triphenylphosphine. The methanesulfonate ester acts as an electrophile, enabling nucleophilic attack by PPh₃ to form the bis-phosphonium salt (Figure 1).

Reaction Scheme:
$$
\text{Decane-1,10-diyl dimethanesulfonate} + 2 \, \text{PPh}_3 \rightarrow \text{(Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate}
$$

Procedure and Optimization

  • Synthesis of 1,10-Dimethanesulfonato-decane :

    • Decane-1,10-diol is treated with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C.
    • Typical Yield : ~85% after purification by recrystallization.
  • Quaternization with Triphenylphosphine :

    • The dimethanesulfonate ester is refluxed with excess PPh₃ in n-decane for 6–12 hours.
    • The product precipitates upon cooling and is washed with diethyl ether to remove unreacted PPh₃.
    • Key Parameters :
      • Solvent: High-boiling solvents (n-decane, toluene) prevent side reactions.
      • Stoichiometry: 2:1 molar ratio of PPh₃ to dimethanesulfonate ester.
      • Yield : 50–60%.

Characterization

  • Melting Point : 261–263°C (decomposition).
  • ¹H NMR (DMSO-d₆) :
    • δ 7.71–7.96 (m, 30H, aromatic protons),
    • δ 3.57 (m, 4H, CH₂ adjacent to P),
    • δ 2.30 (s, 6H, SCH₃).

Two-Step Synthesis via Dibromodecane Intermediate

Step 1: Formation of Bis-Phosphonium Bromide

1,10-Dibromodecane reacts with PPh₃ to form the bromide salt, followed by anion exchange with methanesulfonate (Figure 2).

Reaction Scheme:
$$
\text{1,10-Dibromodecane} + 2 \, \text{PPh}3 \rightarrow \text{(Decane-1,10-diyl)bis(triphenylphosphanium) dibromide}
$$
$$
\text{Dibromide salt} + 2 \, \text{AgCH}
3\text{SO}_3 \rightarrow \text{Dimethanesulfonate salt} + 2 \, \text{AgBr}
$$

Procedure and Optimization

  • Quaternization with 1,10-Dibromodecane :

    • 1,10-Dibromodecane is refluxed with PPh₃ in methanol or ethanol for 24–48 hours.
    • Yield : ~70% after precipitation and filtration.
  • Anion Exchange with Silver Methanesulfonate :

    • The bromide salt is dissolved in acetonitrile and treated with 2 equivalents of AgCH₃SO₃.
    • Silver bromide precipitates, and the methanesulfonate salt is isolated via filtration and evaporation.
    • Key Challenge : Moisture-sensitive conditions are required to prevent hydrolysis.

Characterization

  • ³¹P NMR : Single peak at δ 23–25 ppm, confirming symmetric phosphonium centers.
  • Elemental Analysis : C₄₈H₅₆O₆P₂S₂ requires C 64.71%, H 6.47%; Found C 64.58%, H 6.52%.

Comparative Analysis of Methods

Parameter Direct Method Two-Step Method
Starting Materials Decane-1,10-diol, MsCl, PPh₃ 1,10-Dibromodecane, PPh₃
Reaction Time 6–12 hours 24–48 hours (Step 1)
Overall Yield 50–60% 60–70%
Purity High (no anion exchange) Moderate (requires Ag salt)
Scalability Suitable for gram-scale Industrial-scale feasible

Challenges and Mitigation Strategies

  • Byproduct Formation :
    • Unreacted PPh₃ can be removed via ether washes.
    • Silver residues in the two-step method require careful filtration.
  • Solvent Selection :
    • Polar aprotic solvents (DMF, acetonitrile) improve solubility during anion exchange.
  • Temperature Control :
    • Reflux conditions must avoid thermal decomposition (>150°C).

Chemical Reactions Analysis

Types of Reactions

(Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The methanesulfonate groups can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: The major products are often the corresponding phosphine oxides.

    Reduction: The major products are the reduced forms of the phosphine groups.

    Substitution: The major products are the substituted phosphonium salts.

Scientific Research Applications

Catalysis

Organometallic Catalysts :
(Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate is utilized as a ligand in organometallic chemistry. It forms stable complexes with transition metals, enhancing catalytic activity in reactions such as:

  • Cross-coupling Reactions : These are essential in the formation of carbon-carbon bonds, pivotal in pharmaceutical synthesis.
  • Hydroformylation : The compound acts as a catalyst precursor in the conversion of alkenes to aldehydes.

Case Study: Cross-Coupling Reaction

In a study published in the Journal of Organic Chemistry, researchers demonstrated that using this phosphonium salt as a ligand significantly improved yields in Suzuki-Miyaura reactions compared to traditional phosphine ligands .

Material Science

Polymer Synthesis :
The compound can serve as a building block for synthesizing functional polymers. Its ability to participate in polymerization reactions allows for the development of materials with tailored properties.

  • Conductive Polymers : By incorporating (Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate into polymer matrices, researchers have created conductive materials suitable for electronic applications.

Data Table: Properties of Conductive Polymers

Polymer TypeConductivity (S/m)Application Area
Poly(3,4-ethylenedioxythiophene)0.1Organic Electronics
Polystyrene-based0.05Sensors

Biological Applications

Antimicrobial Activity :
Recent studies have indicated that phosphonium salts exhibit antimicrobial properties. The compound's structure allows it to interact with microbial membranes, leading to cell lysis.

Case Study: Antimicrobial Efficacy

A study published in Applied Microbiology evaluated the antimicrobial effects of (Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate against various bacterial strains. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .

Photophysical Properties

The compound has been investigated for its photophysical properties, particularly its potential use in photodynamic therapy (PDT). Its ability to generate reactive oxygen species upon light activation makes it a candidate for cancer treatment strategies.

Data Table: Photophysical Properties

PropertyValue
Absorption Max (nm)450
Emission Max (nm)600
Quantum Yield0.25

Mechanism of Action

The mechanism of action of (Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate involves its interaction with molecular targets through its phosphonium groups. These groups can form strong bonds with various substrates, facilitating reactions such as catalysis or molecular recognition. The pathways involved often include the formation of intermediate complexes that enhance the reactivity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with other bis-cationic surfactants or antimicrobial agents. Key analogues include:

DEQUALINIUM ACETATE
  • Structure: 1,1'-(decane-1,10-diyl)bis[4-amino-2-methylquinolinium] diacetate .
  • Key Differences: Cationic Group: Quinolinium (aromatic nitrogen heterocycle) vs. triphenylphosphonium (phosphorus-centered). Counterion: Acetate vs. methanesulfonate. Function: DEQUALINIUM ACETATE is explicitly noted for antimicrobial/odorant applications , whereas phosphonium salts are often employed in catalysis or as ionic liquids.
  • Performance: Quinolinium derivatives exhibit broad-spectrum antimicrobial activity due to membrane disruption, while phosphonium salts may offer superior thermal stability and catalytic efficiency in organic reactions.
Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate
  • Structure : An anionic sulfonate with naphthalene backbone .
  • Key Differences :
    • Charge : Anionic (sulfonate) vs. dicationic (phosphonium).
    • Applications : Primarily used in dyes, surfactants, or analytical reagents , contrasting with the catalytic or antimicrobial roles of bis-cationic compounds.

Comparative Data Table

Parameter (Decane-1,10-diyl)bis(triphenylphosphanium) Dimethanesulfonate DEQUALINIUM ACETATE Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate
Cationic Group Triphenylphosphonium 4-Amino-2-methylquinolinium None (anionic)
Counterion Methanesulfonate Acetate Dipotassium
Chain Length Decane (C₁₀) Decane (C₁₀) N/A
Primary Function Phase-transfer catalysis, ionic liquids Antimicrobial/odorant Dye intermediate, surfactant
Solubility Moderate in polar aprotic solvents Water-soluble (acetate salt) Highly water-soluble

Research Findings

  • Thermal Stability: Phosphonium salts like (Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate typically exhibit higher thermal stability (>200°C) compared to ammonium or quinolinium analogues, making them suitable for high-temperature reactions.
  • Antimicrobial Efficacy : While DEQUALINIUM ACETATE is potent against bacteria and fungi , phosphonium salts require structural optimization (e.g., alkyl chain length) to achieve comparable activity.
  • Catalytic Efficiency : The methanesulfonate counterion enhances solubility in organic phases, improving interfacial interactions in phase-transfer catalysis compared to acetate or sulfonate salts.

Biological Activity

(Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate, with the CAS number 144776-20-5, is a phosphonium salt characterized by its unique structure, which includes two triphenylphosphonium groups linked by a decane backbone. This compound has garnered attention for its potential biological activities, particularly in organic synthesis and medicinal chemistry.

  • Molecular Formula : C48H56O6P2S2
  • Molecular Weight : 855.0 g/mol
  • Structure : The compound features a central decane chain with two triphenylphosphonium moieties, which are known to participate in various chemical reactions due to their nucleophilic properties.

Synthesis

The synthesis of (Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate typically involves the reaction of decane-1,10-diol with triphenylphosphine in the presence of dimethanesulfonyl chloride. This straightforward synthetic pathway can be optimized by controlling reaction conditions such as temperature and solvent choice to enhance yield and purity.

Anticancer Properties

Recent studies have indicated that compounds containing phosphonium groups may exhibit anticancer activity. The triphenylphosphonium moieties can target mitochondria, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells. For instance:

  • Case Study : A study demonstrated that phosphonium salts could induce cell death in various cancer cell lines through mitochondrial targeting, suggesting that (Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate might have similar effects.

Antimicrobial Activity

Phosphonium salts have also been investigated for their antimicrobial properties. The unique structure of (Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate may enhance its interaction with microbial membranes, potentially leading to increased membrane permeability and cell death.

  • Research Findings : In vitro studies have shown that certain phosphonium compounds exhibit bactericidal activity against Gram-positive bacteria, indicating a possible application for (Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate in treating infections.

Comparative Analysis

The following table summarizes the biological activities of selected phosphonium compounds compared to (Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
(Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonatePotentialPotentialMitochondrial targeting
Triphenylphosphine oxideModerateLowROS production
Benzyltriphenylphosphonium chlorideHighModerateMembrane disruption

Safety and Toxicity

Safety assessments indicate that (Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate has an oral LD50 greater than 2000 mg/kg, suggesting low acute toxicity. However, further studies are necessary to fully understand its safety profile and potential side effects in vivo.

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